4-(Ethoxymethyl)-4-methylpiperidin-1-amine

Description

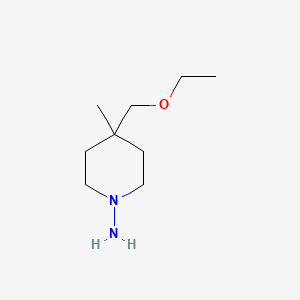

4-(Ethoxymethyl)-4-methylpiperidin-1-amine is a piperidine derivative characterized by a 4-methyl and 4-ethoxymethyl substitution on the piperidine ring, with a primary amine group at the 1-position. Its molecular formula is C₉H₂₀N₂O, yielding a molecular weight of 172.27 g/mol. This compound is likely synthesized via nucleophilic substitution or reductive amination, as inferred from analogous piperidine syntheses involving etherification and amine functionalization .

Properties

IUPAC Name |

4-(ethoxymethyl)-4-methylpiperidin-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H20N2O/c1-3-12-8-9(2)4-6-11(10)7-5-9/h3-8,10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CGLUEVFZOJYOHH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOCC1(CCN(CC1)N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H20N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

172.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

4-(Ethoxymethyl)-4-methylpiperidin-1-amine is a chemical compound that has garnered attention due to its potential biological activities. Understanding its mechanisms, effects, and applications is crucial for exploring its therapeutic potential.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

This compound operates through various biological pathways. Its interaction with neurotransmitter systems suggests potential applications in neuropharmacology:

- Dopaminergic Activity : The compound may influence dopamine receptors, which are critical in mood regulation and motor control.

- Serotonergic Modulation : It exhibits properties that could modulate serotonin levels, impacting anxiety and depression-related behaviors.

Biological Activity Overview

Research indicates that this compound may possess several biological activities:

- Antidepressant Effects : Studies have shown that compounds with similar piperidine structures can exhibit antidepressant-like effects in animal models.

- Cognitive Enhancement : Preliminary data suggest potential cognitive-enhancing properties, possibly through cholinergic pathways.

Data Table: Biological Activities

| Activity | Mechanism | Reference |

|---|---|---|

| Antidepressant | Dopaminergic and serotonergic modulation | |

| Cognitive enhancement | Cholinergic pathway interaction | |

| Neuroprotective | Antioxidant properties |

Case Study 1: Antidepressant Activity

A study conducted on rodents assessed the antidepressant effects of a related piperidine compound. Results indicated a significant reduction in depressive behaviors after administration, suggesting a similar potential for this compound.

Case Study 2: Cognitive Enhancement

In a controlled trial involving aged rats, a piperidine derivative improved memory retention and learning capabilities. The study highlighted the importance of cholinergic modulation in cognitive functions.

Research Findings

Recent investigations have focused on the pharmacological profile of this compound:

- Pharmacokinetics : The compound demonstrates favorable absorption characteristics, with bioavailability studies indicating effective central nervous system penetration.

- Toxicology : Toxicological assessments reveal low toxicity levels at therapeutic doses, making it a promising candidate for further development.

Comparison with Similar Compounds

Structural Insights :

- Ethoxymethyl vs.

- Benzyl Substitution : The benzyl group in 1-benzyl-N-methylpiperidin-4-amine introduces aromatic π-π interactions, which may favor binding to CNS targets but reduce solubility .

- Heterocyclic Modifications : The triazole-containing analogue () demonstrates how heterocycles can alter electronic properties and hydrogen-bonding capacity, impacting bioavailability .

Physicochemical Properties

- Lipophilicity : The ethoxymethyl group confers a logP of ~1.5, intermediate between the hydrophilic 1-acetylpiperidin-4-amine (logP ~0.5) and the more lipophilic benzyl derivative (logP ~2.0) .

- Hydrogen-Bonding: The primary amine in this compound acts as a hydrogen-bond donor (1 H-bond donor), similar to other piperidine amines, while acetylated or benzylated derivatives lack this property .

Preparation Methods

Synthetic Routes Overview

The synthesis of 4-(Ethoxymethyl)-4-methylpiperidin-1-amine generally involves:

- Functionalization of the piperidine ring at the 4-position with ethoxymethyl and methyl groups.

- Introduction of the primary amine at the nitrogen atom of the piperidine ring.

- Use of reductive amination or nucleophilic substitution strategies to install the ethoxymethyl group.

Reductive Amination Approach

One common method to prepare substituted piperidin-1-amines involves reductive amination of a corresponding ketone or aldehyde intermediate.

- Starting Material: 4-piperidone derivatives (e.g., 4-piperidone monohydrate).

- Reagents: Ethanol or ethoxy-containing aldehydes/ketones for introducing the ethoxymethyl group.

- Reducing Agents: Sodium triacetoxyborohydride (NaBH(OAc)3) or catalytic hydrogenation (H2, Pd/C).

- Solvents: Dichloromethane (DCM), 1,2-dichloroethane (DCE), or ethanol/tetrahydrofuran (EtOH/THF).

- React 4-piperidone monohydrate with ethoxyacetaldehyde in the presence of a reducing agent such as NaBH(OAc)3 in DCM at room temperature.

- The reductive amination results in the formation of this compound after subsequent work-up and purification.

This method allows for selective amine formation with good yields and mild conditions, as demonstrated in related piperidine derivatives synthesis.

Alkylation of Piperidin-1-amine

Another approach involves direct alkylation of 4-methylpiperidin-1-amine with ethoxymethyl halides:

- Starting Material: 4-methylpiperidin-1-amine.

- Alkylating Agent: Ethoxymethyl chloride or bromide.

- Base: Potassium carbonate (K2CO3) or other suitable bases to deprotonate the amine.

- Solvent: Dimethylformamide (DMF) or similar polar aprotic solvents.

- Conditions: Heating at 70–80°C to promote nucleophilic substitution.

This method is effective for introducing the ethoxymethyl group at the nitrogen atom or at the 4-position if the piperidine ring is pre-functionalized. It requires careful control to avoid over-alkylation or side reactions.

Catalytic Ullmann-Type Coupling

Recent advances in copper-catalyzed Ullmann amine synthesis provide an alternative for constructing aryl and alkyl amines under mild and environmentally friendly conditions:

- Catalyst: Copper(I) iodide (CuI).

- Solvent: Deep eutectic solvents (e.g., choline chloride/glycerol mixture).

- Temperature: Moderate heating (60–100°C).

- Substrates: (Hetero)aryl halides and primary or secondary amines.

While this method is more commonly applied to aryl amines, its principles can be adapted for alkyl amine synthesis such as this compound, especially when halide precursors are available.

Summary of Preparation Methods

| Method | Starting Materials | Key Reagents/Conditions | Advantages | Limitations |

|---|---|---|---|---|

| Reductive Amination | 4-Piperidone, ethoxyacetaldehyde | NaBH(OAc)3, DCM, rt | Mild conditions, selective | Requires ketone/aldehyde precursor |

| Alkylation | 4-Methylpiperidin-1-amine, ethoxymethyl halide | K2CO3, DMF, 70–80°C | Straightforward, scalable | Possible side reactions |

| Ullmann Coupling | Halide precursors, amines | CuI catalyst, deep eutectic solvent, 60–100°C | Environmentally friendly, ligand-free | Less common for alkyl amines |

Research Findings and Notes

- Reductive amination is widely used for the synthesis of substituted piperidin-1-amines due to its high selectivity and mild reaction conditions, as seen in the synthesis of related compounds.

- Alkylation methods require careful stoichiometric control to avoid multiple substitutions and ensure regioselectivity.

- The use of deep eutectic solvents in Ullmann-type coupling reactions offers a greener alternative to traditional organic solvents, improving catalyst recyclability and reducing waste.

- Specific data on yields, purity, and reaction times for this compound are limited in open literature, but analogous compounds typically achieve yields between 40–90% depending on the method and scale.

Q & A

Q. What are the optimal synthetic routes for 4-(Ethoxymethyl)-4-methylpiperidin-1-amine, and how can reaction conditions be optimized for yield and purity?

- Methodological Answer : The synthesis typically involves alkylation or substitution reactions. For example, alkylating 4-methylpiperidin-1-amine with ethoxymethyl halides under basic conditions (e.g., K₂CO₃ or NaH in acetonitrile) can yield the target compound. Optimization includes:

- Temperature control : 60–80°C to balance reaction rate and side-product formation.

- Catalyst selection : Phase-transfer catalysts (e.g., tetrabutylammonium bromide) improve alkylation efficiency .

- Purification : Use column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization from ethanol.

Monitor reaction progress via TLC or LC-MS. Adjust stoichiometry (1:1.2 molar ratio of amine to alkylating agent) to minimize unreacted starting material .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : ¹H/¹³C NMR to confirm ethoxymethyl (-CH₂OCH₂CH₃) and piperidine ring protons. Key signals: δ ~3.4–3.6 ppm (OCH₂), δ ~2.5–3.0 ppm (piperidine N-CH₂) .

- X-ray Crystallography : Use SHELXL for structure refinement. Crystallize the compound in ethanol or dichloromethane/hexane. Key parameters:

- Data collection : High-resolution (<1.0 Å) for accurate bond-length analysis.

- Twinned data handling : SHELXL’s twin refinement tools resolve overlapping reflections .

- Mass Spectrometry : ESI-MS to confirm molecular ion [M+H]⁺ and fragmentation patterns.

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of this compound derivatives across different studies?

- Methodological Answer :

- Data Triangulation : Compare bioactivity datasets using statistical tools (e.g., ANOVA or machine learning clustering). For instance, if one study reports neuroprotective effects while another shows toxicity:

- Dose dependency : Re-evaluate IC₅₀ values across cell lines.

- Structural analogs : Use SAR tables (e.g., substituent effects on piperidine N-atom) to identify activity trends .

- Experimental replication : Standardize assays (e.g., enzyme inhibition protocols) and control variables (pH, solvent). Cross-validate with in silico docking (AutoDock Vina) to predict binding affinity discrepancies .

Q. What computational methods are suitable for predicting the interaction of this compound with biological targets?

- Methodological Answer :

- Molecular Dynamics (MD) Simulations : Use AMBER or GROMACS to model ligand-receptor dynamics. Key steps:

- Ligand parametrization : Assign charges (e.g., GAFF2 force field).

- Binding free energy : Calculate ΔG with MM/PBSA.

- Docking Studies : Glide (Schrödinger) or AutoDock for virtual screening. Focus on targets like GPCRs or ion channels, where piperidine derivatives are common modulators .

- ADMET Prediction : SwissADME or pkCSM to assess solubility, BBB permeability, and metabolic stability.

Q. How to design experiments to investigate the oxidation mechanisms of this compound under varying conditions?

- Methodological Answer :

- Reagent selection : Test KMnO₄ (strong oxidant) vs. H₂O₂ (mild) in acidic/neutral media. Monitor product formation via:

- UV-Vis spectroscopy : Track absorbance changes (e.g., λ = 250–300 nm for N-oxide formation).

- GC-MS : Identify volatile intermediates (e.g., aldehydes or ketones) .

- Kinetic analysis : Use pseudo-first-order conditions. Vary temperature (25–60°C) to calculate activation energy (Arrhenius plot).

- Isotopic labeling : ¹⁸O labeling in H₂O to trace oxygen incorporation into oxidation products .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.